N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfonamide group, and an oxazole ring. Its molecular formula is C12H13N3O4S, and it has a molecular weight of 295.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of an aromatic amine with acrylic acid under reflux conditions. The mixture is then cooled, and the precipitate is filtered, washed, and purified .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Mechanism of Action
The mechanism of action of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of bacterial growth and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different substituents.
Acetylsulfamethoxazole: A metabolite of sulfamethoxazole with comparable properties.
Uniqueness
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-11-10-15(19-24-11)20-25(22,23)14-4-2-13(3-5-14)18-16(21)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDUPKSHDBXIGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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